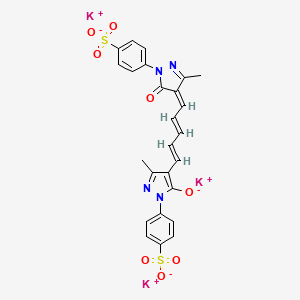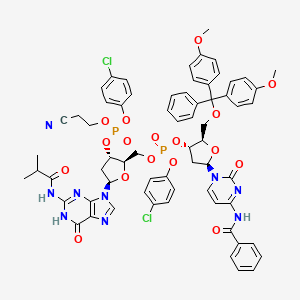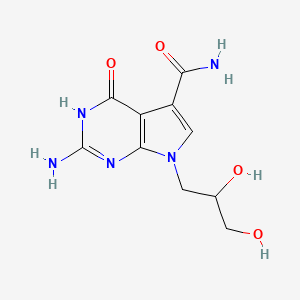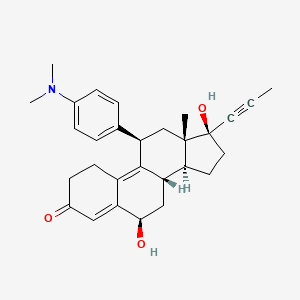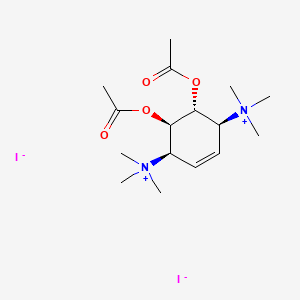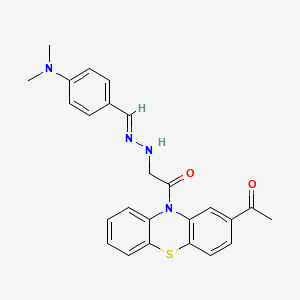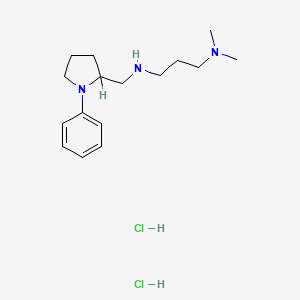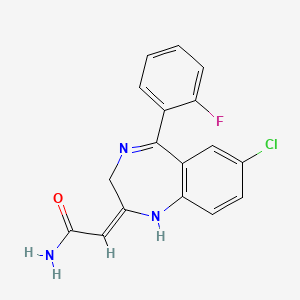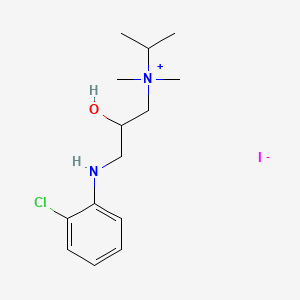
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is a complex organic compound with a unique structure It is characterized by the presence of a chlorophenyl group, a hydroxy group, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- typically involves multiple steps. The process begins with the preparation of the chlorophenyl amine derivative, which is then reacted with a propanaminium precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodide ion is replaced by other halogens or functional groups using reagents like silver nitrate or sodium halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Silver nitrate, sodium halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Applications De Recherche Scientifique
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanaminium, 3-((2-bromophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, bromide: Similar structure but with a bromine atom instead of chlorine.
1-Propanaminium, 3-((2-fluorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, fluoride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is unique due to the presence of the chlorophenyl group and iodide ion, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Propriétés
Numéro CAS |
105892-04-4 |
|---|---|
Formule moléculaire |
C14H24ClIN2O |
Poids moléculaire |
398.71 g/mol |
Nom IUPAC |
[3-(2-chloroanilino)-2-hydroxypropyl]-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C14H24ClN2O.HI/c1-11(2)17(3,4)10-12(18)9-16-14-8-6-5-7-13(14)15;/h5-8,11-12,16,18H,9-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BJIKMKFFXVMORU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+](C)(C)CC(CNC1=CC=CC=C1Cl)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)


